molecular formula C14H17NO3S B2946724 N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1428375-51-2

N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2946724
CAS No.: 1428375-51-2
M. Wt: 279.35
InChI Key: QJIAQSABVMXGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide is an organic compound that features a furan ring and a benzenesulfonamide moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of the furan ring with the stability and functional versatility of the benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the sulfonamide group can be achieved using alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amines or other reduced sulfonamide derivatives.

    Substitution: Various substituted furan or sulfonamide derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
  • N-(2-(furan-3-yl)ethyl)-4-methylbenzenesulfonamide
  • N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

This compound is unique due to the specific positioning of the furan ring and the methyl groups on the benzenesulfonamide moiety. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-11-3-4-12(2)14(9-11)19(16,17)15-7-5-13-6-8-18-10-13/h3-4,6,8-10,15H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIAQSABVMXGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.